molecular formula C19H17ClN2O2S B13382260 ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B13382260
M. Wt: 372.9 g/mol
InChI Key: CXGOLOCPNSZKHX-UFFVCSGVSA-N
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Description

Ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of indole, thiophene, and ester functionalities. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the 3-chloro-1H-indole-2-carbaldehyde through a Vilsmeier-Haack reaction, which involves the reaction of indole with POCl3 and DMF.

    Knoevenagel Condensation: The 3-chloro-1H-indole-2-carbaldehyde is then subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base such as piperidine to form the corresponding α,β-unsaturated compound.

    Cyclization: The α,β-unsaturated compound undergoes cyclization with 2-aminothiophene-3-carboxylate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding in various biological systems.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its electronic properties and potential use in organic electronic devices.

Mechanism of Action

The mechanism of action of ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with biological macromolecules. The indole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1H-indole-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Ethyl cyanoacetate: Used in the Knoevenagel condensation step.

    2-aminothiophene-3-carboxylate: Involved in the cyclization reaction.

Uniqueness

Ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of indole, thiophene, and ester functionalities, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

ethyl 2-[(E)-(3-chloro-1H-indol-2-yl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2S/c1-2-24-19(23)16-12-7-5-9-15(12)25-18(16)21-10-14-17(20)11-6-3-4-8-13(11)22-14/h3-4,6,8,10,22H,2,5,7,9H2,1H3/b21-10+

InChI Key

CXGOLOCPNSZKHX-UFFVCSGVSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)/N=C/C3=C(C4=CC=CC=C4N3)Cl

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N=CC3=C(C4=CC=CC=C4N3)Cl

Origin of Product

United States

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